2,6-Dimethoxyphenol-d3
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Overview
Description
2,6-Dimethoxyphenol-d3 is a deuterium-labeled derivative of 2,6-Dimethoxyphenol, a phenolic compound extensively used in various biochemical assays. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is particularly useful in tracing and studying the compound’s behavior in different chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxyphenol-d3 typically involves the deuteration of 2,6-Dimethoxyphenol. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxyphenol-d3 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Laccases in the presence of oxygen.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Halogens or nitrating agents under acidic or basic conditions.
Major Products:
Oxidation: 3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol.
Reduction: Corresponding reduced phenolic compounds.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2,6-Dimethoxyphenol-d3 has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study laccase activity.
Biology: Employed in metabolic studies to trace the biochemical pathways involving phenolic compounds.
Medicine: Investigated for its potential antioxidant properties and its role in drug development.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxyphenol-d3 primarily involves its interaction with enzymes such as laccases. The compound undergoes oxidation at the copper T1 site of the enzyme, leading to the formation of oxidized products. This process involves the transfer of electrons from the substrate to the enzyme, which is subsequently reduced from copper (II) to copper (I) . The oxidized products can then participate in further biochemical reactions.
Comparison with Similar Compounds
2,6-Dimethoxyphenol-d3 can be compared with other similar compounds such as:
2,6-Dimethoxyphenol: The non-deuterated form, which is commonly used in similar applications but lacks the isotopic labeling.
2,6-Dimethoxyphenol-d6: Another deuterated form with six deuterium atoms, offering different isotopic enrichment levels.
Uniqueness: The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in tracing and studying the compound’s behavior in various systems. This makes it particularly valuable in research applications where isotopic labeling is essential.
Properties
Molecular Formula |
C8H10O3 |
---|---|
Molecular Weight |
157.18 g/mol |
IUPAC Name |
3,4,5-trideuterio-2,6-dimethoxyphenol |
InChI |
InChI=1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3/i3D,4D,5D |
InChI Key |
KLIDCXVFHGNTTM-QGZYMEECSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])OC)O)OC)[2H] |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)O |
Origin of Product |
United States |
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